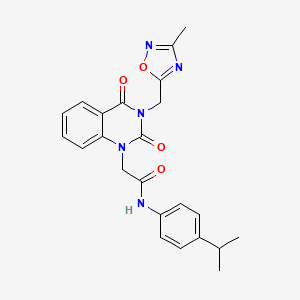

![molecular formula C12H20N2O2 B2489242 2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol CAS No. 415924-29-7](/img/structure/B2489242.png)

2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of organic compounds that feature a piperazine moiety linked to an ethanol group and a 5-methylfuran moiety. These structures are of interest due to their potential in various chemical and pharmacological applications. Although the specific compound "2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol" has not been directly studied, research on similar compounds provides valuable insights.

Synthesis Analysis

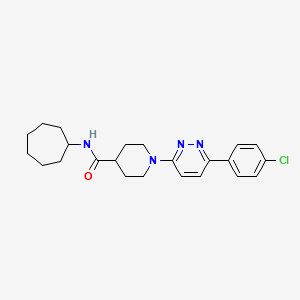

The synthesis of related compounds often involves the reaction of substituted piperazines with aldehydes or ketones in the presence of reducing agents or through nucleophilic substitution reactions. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, indicating a possible pathway for synthesizing similar compounds (Wang Jin-peng, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been studied for its synthesis methods and characterization. For instance, Wang Jin-peng (2013) explored the synthesis of a related compound, focusing on optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yield. This research offers insights into the synthetic pathways that could be relevant for the production of 2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol (Wang Jin-peng, 2013).

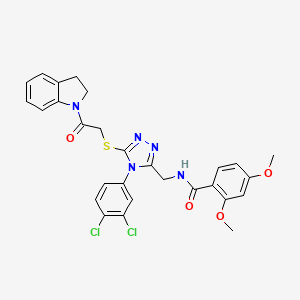

Antimicrobial and Antifungal Activities

Compounds related to this compound have been evaluated for their antimicrobial and antifungal activities. For example, R. Rajkumar et al. (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies, finding that some compounds exhibited excellent antibacterial and antifungal activities (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Organic and Medicinal Chemistry Applications

The versatility of piperazine-based compounds in organic and medicinal chemistry is highlighted by research into their synthesis, properties, and potential as building blocks for coordination and supramolecular chemistry. For example, C. Cheadle et al. (2013) synthesized a new multidentate bifunctional organic ligand, showcasing its potential as a versatile building block (C. Cheadle, N. Gerasimchuk, C. Barnes, S. Tyukhtenko, S. Silchenko, 2013).

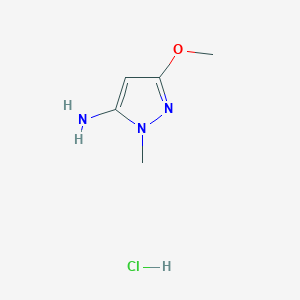

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol” are currently unknown. It’s worth noting that compounds containing the piperazine ring, such as this one, are found in a variety of biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is likely that the compound interacts with its targets through the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance .

Pharmacokinetics

Compounds containing the piperazine ring are known to positively modulate the pharmacokinetic properties of a drug substance , which could potentially impact the bioavailability of this compound.

Eigenschaften

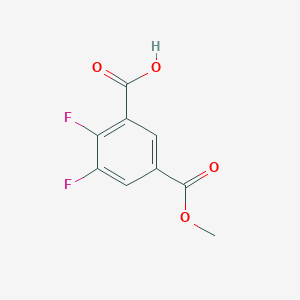

IUPAC Name |

2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-14-6-4-13(5-7-14)8-9-15/h2-3,15H,4-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQHDMTTMOXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCN(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)